molecular formula C5H4ClFN2 B1433828 6-Chloro-4-fluoropyridin-3-amine CAS No. 1256811-74-1

6-Chloro-4-fluoropyridin-3-amine

Cat. No.: B1433828
CAS No.: 1256811-74-1
M. Wt: 146.55 g/mol
InChI Key: KGUUDRZNBQPRGN-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoropyridin-3-amine is a chemical compound with the CAS Number: 1256811-74-1. It has a molecular weight of 146.55 . The compound is a yellow to brown solid at room temperature .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H4ClFN2 .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid .

Scientific Research Applications

Chemoselective Functionalization

Chemoselective functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been described. Catalytic amination conditions afford exclusive bromide substitution products for both secondary amines and primary anilines. These findings illustrate the potential of 6-Chloro-4-fluoropyridin-3-amine in selective chemical synthesis and modification (Stroup et al., 2007).

Synthesis of Pyridine Derivatives

The synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from compounds like 3,5-dichloro-2,4,6-trifluoropyridine has been achieved through amine and hydroxy substitution. This process involves transforming by-products into high yield and purity end products, showcasing the versatility of this compound in creating complex pyridine structures (Zhi-yuan, 2010).

Application in Herbicide Synthesis

The compound has been used in the synthesis of novel fluoropicolinate herbicides. Cascade cyclization of fluoroalkyl alkynylimines with primary amines allows the creation of 4-amino-5-fluoropicolinates, highlighting its role in the development of potential herbicides (Johnson et al., 2015).

Creation of Structural Manifolds

The compound contributes to the creation of structural manifolds from a common precursor. Basicity gradient-driven isomerization of halopyridines, like 5-chloro-2,3-difluoropyridine, demonstrates its utility in generating diverse pyridine structures (Schlosser & Bobbio, 2002).

Development of Antitumor Agents

This compound plays a role in the synthesis of compounds with antitumor properties. The exploration of structure-activity relationships in compounds like 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids indicates its potential in developing new antitumor agents (Tsuzuki et al., 2004).

Safety and Hazards

The compound is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin or if inhaled .

Properties

IUPAC Name

6-chloro-4-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUUDRZNBQPRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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